Reduced Lipophilicity (XLogP) of 1H-4,7-Methanocyclobuta[b]indole Compared to Indole and Cyclopenta[b]indole
1H-4,7-Methanocyclobuta[b]indole exhibits an XLogP3-AA value of 0.9, which is substantially lower than that of unsubstituted indole (XLogP ~2.1) and the isomeric cyclopenta[b]indole (XLogP 2.2) [1][2]. This represents a reduction of approximately 1.2–1.3 log units, indicating significantly greater hydrophilicity conferred by the methano-bridged cyclobutane fusion [1].
ΔLogP = −1.3 (vs. cyclopenta[b]indole)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Indole: 2.1; Cyclopenta[b]indole: 2.2 |
| Quantified Difference | ΔLogP = -1.2 (vs. indole); ΔLogP = -1.3 (vs. cyclopenta[b]indole) |
| Conditions | Computed using XLogP3 3.0 algorithm by PubChem (2021 release) |
Why This Matters
The markedly lower LogP directly impacts aqueous solubility, membrane permeability, and pharmacokinetic profile, making this scaffold preferable when reduced lipophilicity is desired for lead optimization.
- [1] PubChem. (2021). 1H-4,7-Methanocyclobuta[b]indole (CID 45092698). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45092698 View Source
- [2] PubChem. (2021). Indole (CID 798). National Center for Biotechnology Information; PubChem. (2025). Cyclopenta[b]indole (CID 19003072). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/798 and https://pubchem.ncbi.nlm.nih.gov/compound/19003072 View Source
